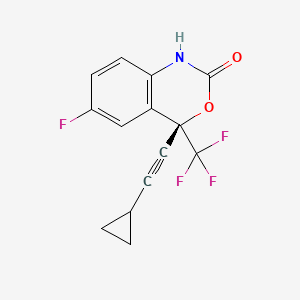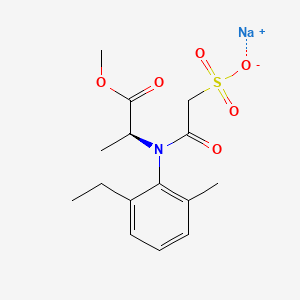
Entecavir impurity 39
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Entecavir impurity 39 is a chemical compound associated with the antiviral drug entecavir, which is primarily used for the treatment of chronic hepatitis B virus infection. Entecavir is a guanosine nucleoside analogue that inhibits the hepatitis B virus polymerase . Impurities like this compound are often studied to ensure the purity and efficacy of the pharmaceutical product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of entecavir impurity 39 involves several synthetic routes and reaction conditions. One common method includes the use of green chemistry approaches, which aim to minimize the environmental impact of chemical processes. For instance, a green FTIR method has been developed for the assay of entecavir, which involves plotting a calibration curve between absorbance and concentration .
Industrial Production Methods: Industrial production methods for entecavir and its impurities often involve large-scale synthesis using advanced techniques such as liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) for identification and quantification . These methods ensure that the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: Entecavir impurity 39 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the identification and quantification of the impurity in pharmaceutical formulations.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, oxidizing agents, and reducing agents. The reaction conditions are typically optimized to achieve high specificity and accuracy in detecting the impurity .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are analyzed to ensure that they do not affect the efficacy and safety of the pharmaceutical product.
Scientific Research Applications
Entecavir impurity 39 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the purity and stability of entecavir formulations. In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of entecavir. Industrial applications include quality control and assurance in the production of antiviral drugs .
Mechanism of Action
The mechanism of action of entecavir impurity 39 is closely related to that of entecavir. Entecavir functions by competing with the natural substrate deoxyguanosine triphosphate, thereby inhibiting all three activities of the hepatitis B virus polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of hepatitis B virus DNA . This inhibition prevents the replication of the virus and helps in managing chronic hepatitis B infection.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to entecavir impurity 39 include other guanosine nucleoside analogues such as lamivudine and adefovir. These compounds also inhibit the hepatitis B virus polymerase but differ in their efficacy and resistance profiles .
Uniqueness: this compound is unique due to its specific structure and its role in the quality control of entecavir formulations. Unlike other impurities, it provides critical information about the stability and purity of the drug, ensuring that the final product is safe and effective for patient use .
Properties
Molecular Formula |
C15H19N5O5 |
|---|---|
Molecular Weight |
349.34 g/mol |
IUPAC Name |
2-[[9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6-oxo-1H-purin-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C15H19N5O5/c1-6-8(4-21)10(22)3-9(6)20-5-16-11-12(20)18-15(19-13(11)23)17-7(2)14(24)25/h5,7-10,21-22H,1,3-4H2,2H3,(H,24,25)(H2,17,18,19,23)/t7?,8-,9-,10-/m0/s1 |
InChI Key |
FJUGOJOVRGQPGT-CFEUDACVSA-N |
Isomeric SMILES |
CC(C(=O)O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](C3=C)CO)O |
Canonical SMILES |
CC(C(=O)O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(C3=C)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13850853.png)



![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C](/img/structure/B13850867.png)




![4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide](/img/structure/B13850902.png)

![2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B13850913.png)

![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B13850930.png)
